2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine
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Overview
Description
2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine is a heterocyclic aromatic compound that features both a benzimidazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine typically involves the condensation of 2-aminobenzimidazole with furfural under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the furan ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may inhibit key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring but lacks the benzimidazole structure.
2-(2-Furyl)benzothiazole: Similar structure but contains a benzothiazole ring instead of benzimidazole.
Uniqueness
2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine is unique due to its combined benzimidazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
21444-67-7 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3 |
InChI Key |
UNAIQHDZAUXUEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CO3 |
Origin of Product |
United States |
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